(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Natural Product Derivation
- (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a similar compound to (S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate, is an intermediate in synthesizing the natural product jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines. This compound is synthesized from L-Serine through several steps including esterification and Corey-Fuchs reaction (Tang et al., 2014).
Chemical Transformation and Organic Synthesis
- tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and similar compounds are utilized in various chemical transformations such as Diels-Alder reactions, highlighting their role in synthetic organic chemistry. These reactions are crucial for developing complex organic structures and pharmaceutical compounds (Padwa et al., 2003).
Chiral Inversion and Synthesis Efficiency
- A study describes the efficient synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, demonstrating the advantages of this method over previous ones in terms of simplicity, cost, yield, and purification, which are crucial in industrial applications (Li et al., 2015).
Enantioselective Synthesis
- The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is essential for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving its significance in the field of nucleotide analogue synthesis (Ober et al., 2004).
Enzymatic Kinetic Resolution
- Enzymatic kinetic resolution of similar compounds, like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, is studied for the production of optically pure enantiomers. This is a significant process in the pharmaceutical industry for producing chiral compounds (Piovan et al., 2011).
Chemical Building Blocks
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to the target molecule, are used as building blocks in organic synthesis, demonstrating their utility in creating a wide range of chemical structures (Guinchard et al., 2005).
Mechanism of Action
Target of Action
The primary target of the compound (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate, also known as tert-butyl N-[(2S)-1-hydroxy-3-phenylbut-3-en-2-yl]carbamate, is the amino group in organic compounds . This compound is commonly used as a protecting group for amines .
Mode of Action
The compound tert-butyl N-[(2S)-1-hydroxy-3-phenylbut-3-en-2-yl]carbamate acts by protecting the amino group in organic compounds . It does this by converting the amino group into a carbamate . The tert-butyloxycarbonyl (Boc) group is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The compound this compound affects the biochemical pathways involving amines . By protecting the amino group, it allows for transformations of other functional groups . This has applications in the synthesis of important chemicals and pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the specific context in which it is used. As a protecting group for amines, its ADME properties will be influenced by the properties of the compound it is protecting .
Result of Action
The result of the action of tert-butyl N-[(2S)-1-hydroxy-3-phenylbut-3-en-2-yl]carbamate is the protection of the amino group in organic compounds . This allows for the transformation of other functional groups without interference from the amino group .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of a strong acid such as trifluoracetic acid can cleave the Boc protecting group . Additionally, the reaction conditions (aqueous or anhydrous) can influence the efficiency of the protection .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-phenylbut-3-en-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(12-8-6-5-7-9-12)13(10-17)16-14(18)19-15(2,3)4/h5-9,13,17H,1,10H2,2-4H3,(H,16,18)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMXAPYVHJEOY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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